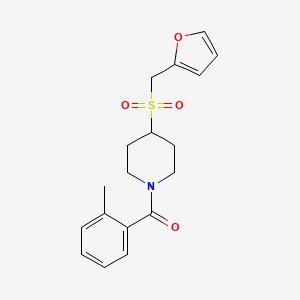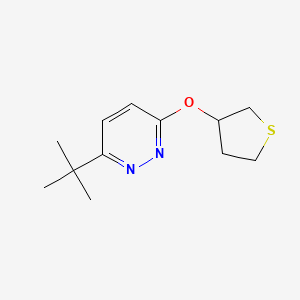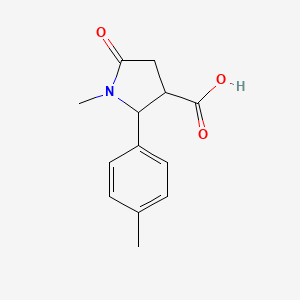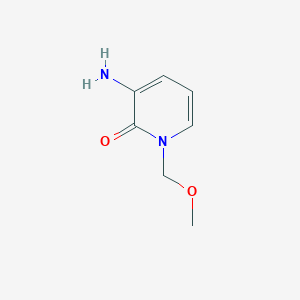![molecular formula C20H15N3O2 B2704812 2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 1424355-48-5](/img/structure/B2704812.png)
2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It is a derivative of furo[3,2-c]pyridine . The compound is likely to have a complex structure due to the presence of multiple functional groups including a cyano group, a furan ring, a pyridine ring, and an amide group.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, some [3,2 -c ]pyridine derivatives were synthesized from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid was converted to the corresponding azide, which was then cyclized to give furo[3,2- c ]pyridin-4(5 H )-one . The reaction of pyridone with phosphorus oxychloride rendered the chloroderivative, which was treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2- c ]pyridine .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The furan ring can undergo electrophilic aromatic substitution reactions, and the amide group can participate in reactions such as hydrolysis and condensation .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Strizhenko et al. (2020) demonstrated the use of related cyano and furan compounds in the synthesis of polyfunctional enaminonitriles, precursors to pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020). These compounds have potential applications in material science and pharmaceutical development.
Imaging of Microglia
Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), as demonstrated by Horti et al. (2019). They developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo (Horti et al., 2019). This application is critical for understanding neuroinflammation's role in various neuropsychiatric disorders.
Chemical Transformations and Reactions
The chemical versatility of compounds similar to "2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide" allows for their use in diverse chemical reactions. Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, demonstrating the compound's utility in generating derivatives with potential biological activity (Shiotani & Taniguchi, 1996).
Potential Antiprotozoal Agents
Compounds containing furan and pyridine units have been studied for their antiprotozoal properties. For instance, Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Direcciones Futuras
The future directions for research on “2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of this compound. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology.
Propiedades
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[(4-pyridin-3-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-18(11-19-4-2-10-25-19)20(24)23-13-15-5-7-16(8-6-15)17-3-1-9-22-14-17/h1-11,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQVVAJSRSYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)
![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)

![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)